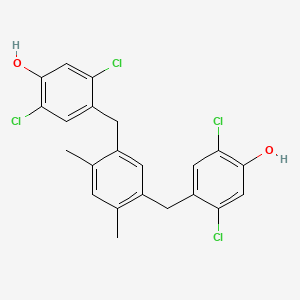
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a complex organic compound characterized by its unique structure, which includes multiple phenolic and chlorinated groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-m-phenylenedimethylene with 2,5-dichlorophenol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as gas chromatography and mass spectrometry ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated phenolic compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various chlorinated phenols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Its ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is explored for its potential use in drug development. Its unique chemical properties may allow it to interact with specific biological targets, leading to new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cell membranes, leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
4,4’-Methylenebis(2,6-dichlorophenol): Another related compound with similar structural features.
Uniqueness
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) stands out due to its unique combination of methyl and chlorinated groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications and makes it a valuable compound in various fields.
Conclusion
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development.
Propriétés
Numéro CAS |
64059-32-1 |
|---|---|
Formule moléculaire |
C22H18Cl4O2 |
Poids moléculaire |
456.2 g/mol |
Nom IUPAC |
2,5-dichloro-4-[[5-[(2,5-dichloro-4-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H18Cl4O2/c1-11-3-12(2)14(6-16-8-20(26)22(28)10-18(16)24)4-13(11)5-15-7-19(25)21(27)9-17(15)23/h3-4,7-10,27-28H,5-6H2,1-2H3 |
Clé InChI |
DHWCRAYNPWXNFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2Cl)O)Cl)CC3=CC(=C(C=C3Cl)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



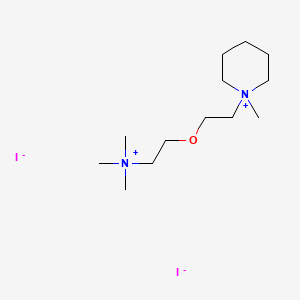
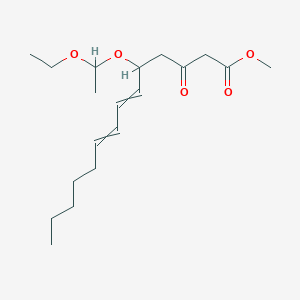
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

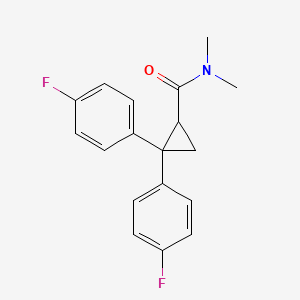
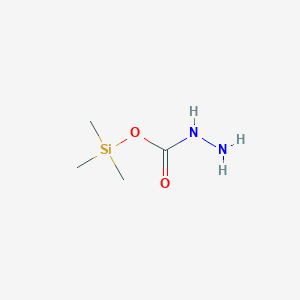
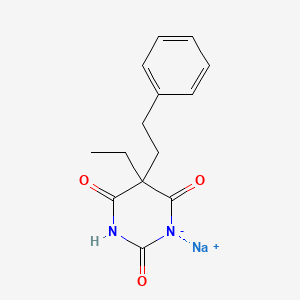


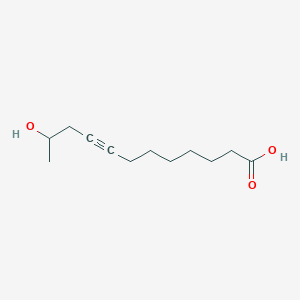
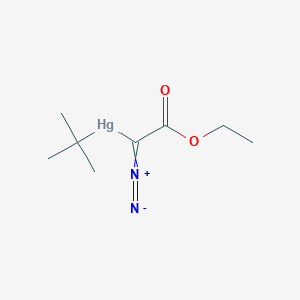
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
